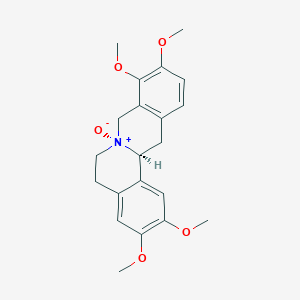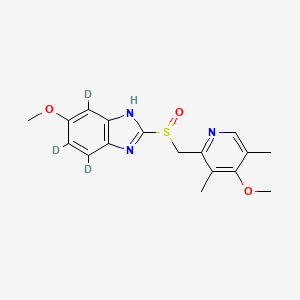
Epicorynoxidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Epicorynoxidine has several scientific research applications:
Neurodegenerative Diseases: It is studied for its potential in treating diseases like Alzheimer’s and Parkinson’s due to its cytotoxic effects on certain cell lines.
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Mécanisme D'action
Target of Action
Epicorynoxidine primarily targets the P-388 cell line , a type of cancer cell . It exhibits cytotoxic effects on these cells, indicating its potential use in cancer research .
Mode of Action
Its cytotoxic effects on the p-388 cell line suggest that it interacts with these cells in a way that inhibits their growth or survival .
Result of Action
This compound shows cytotoxic effects on the P-388 cell line . This suggests that it may induce cell death or inhibit cell proliferation in these cells.
Analyse Biochimique
Biochemical Properties
Epicorynoxidine plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit cytotoxic effects on the P-388 cell line, indicating its potential as an anti-cancer agent . The compound interacts with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are primarily mediated through binding to specific cellular targets, disrupting normal cellular functions and leading to cell death.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. This compound also influences gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it affects cellular metabolism by disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to cellular proteins and enzymes, disrupting their normal function and leading to cell death . It inhibits key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by binding to transcription factors and altering their activity, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound may undergo degradation, leading to a decrease in its cytotoxic effects. Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of higher doses to achieve the same level of cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes lead to the formation of active metabolites that contribute to the compound’s cytotoxic effects. This compound also affects metabolic flux, leading to changes in metabolite levels and disruption of normal cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments. The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy. This compound’s localization within cells is critical for its cytotoxic effects, as it needs to reach its target sites to exert its action.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its cytotoxic effects . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of this compound within the mitochondria is particularly important, as it disrupts mitochondrial function and induces apoptosis through the generation of ROS and the release of pro-apoptotic factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epicorynoxidine can be synthesized through the oxidation of tetrahydropalmatine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality . The reaction typically requires a solvent like acetic acid and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of tetrahydropalmatine from Corydalis koidzumiana, followed by its chemical oxidation. The extraction process includes solvent extraction and purification steps to isolate tetrahydropalmatine, which is then subjected to oxidation under optimized conditions to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Epicorynoxidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to tetrahydropalmatine.
Substitution: Substitution reactions can occur at the methoxy groups or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: Tetrahydropalmatine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Corynoxidine: An isomer of epicorynoxidine, differing in the B/C ring juncture.
Tetrahydropalmatine: The parent compound from which this compound is derived.
Other N-oxide derivatives: Compounds with similar N-oxide functionalities.
Uniqueness: this compound is unique due to its specific structural configuration and its potent cytotoxic effects on certain cell lines, making it a valuable compound for research in neurodegenerative diseases and cancer .
Propriétés
IUPAC Name |
(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMUDHNCZHUKC-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between corynoxidine and epicorynoxidine?
A1: Both corynoxidine and this compound are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.
Q2: What is the known biological activity of this compound?
A2: While the provided abstracts do not directly address the biological activity of this compound, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that this compound, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





